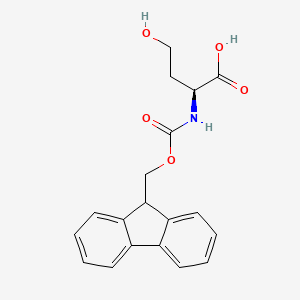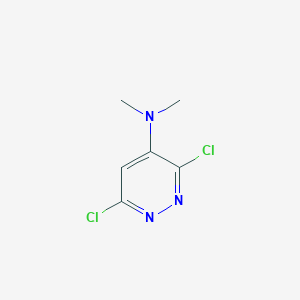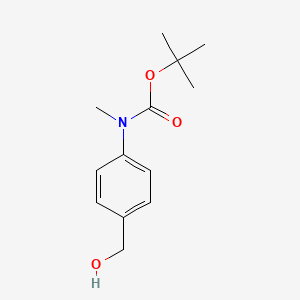
tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate
Overview
Description
“tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate” is a chemical compound with the molecular formula C13H19NO3 . It is also known by other names such as “tert-Butyl (4- (hydroxymethyl)phenyl)carbamate”, “Carbamic acid, N- [4- (hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester”, and “2-Methyl-2-propanyl [4- (hydroxymethyl)phenyl]carbamate” among others .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate” is characterized by its molecular formula C13H19NO3 . The average mass of the molecule is 223.268 Da and the monoisotopic mass is 223.120850 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate” include a melting point of 74-76 °C . The density is predicted to be 1.161±0.06 g/cm3 .Scientific Research Applications
Alzheimer’s Disease Research
The compound, referred to as the M4 compound in studies, has shown potential in Alzheimer’s disease research . In vitro studies suggest that it can act as both a β-secretase and an acetylcholinesterase inhibitor . This dual action could potentially prevent the aggregation of the amyloid-beta peptide (Aβ) and the formation of fibrils (fAβ) from Aβ 1-42 , which are key factors in the development of Alzheimer’s disease.
Synthesis of N-Boc-protected Anilines
tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . Although not directly related to tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate, this application could potentially be explored with the compound .
Synthesis of Tetrasubstituted Pyrroles
tert-Butyl carbamate has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Again, while not directly related to tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate, this synthetic application could potentially be relevant.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)phenyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)11-7-5-10(9-15)6-8-11/h5-8,15H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNLKEJCLRKWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(hydroxymethyl)phenyl(methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



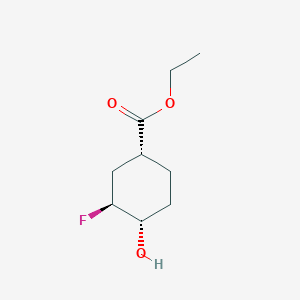
![Bicyclo[3.1.1]heptan-3-one](/img/structure/B3109313.png)
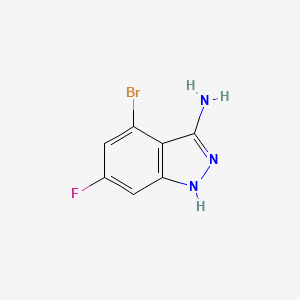
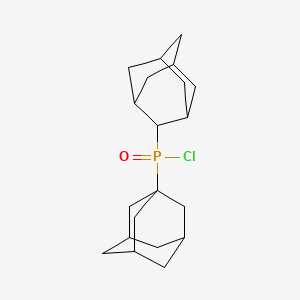
![{[4-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B3109333.png)
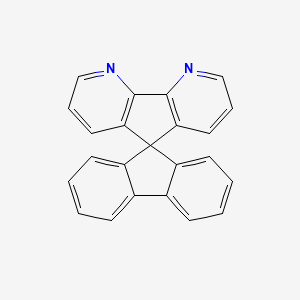
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
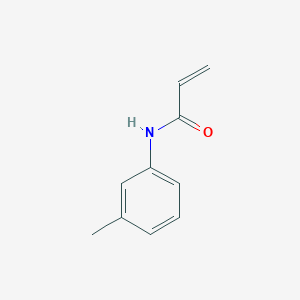
![2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-6-(1H-pyrrol-1-yl)-1H-benzimidazole](/img/structure/B3109368.png)

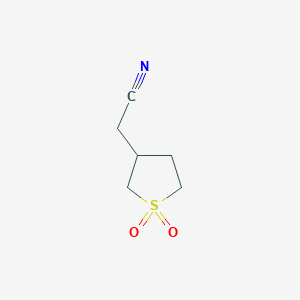
![2-[(4-Hydroxybutyl)amino]acetic acid](/img/structure/B3109397.png)
